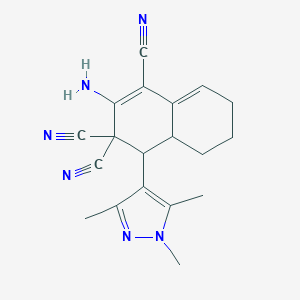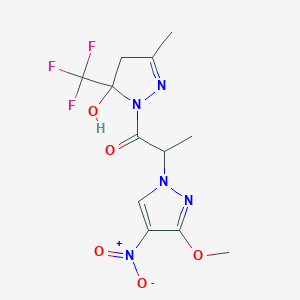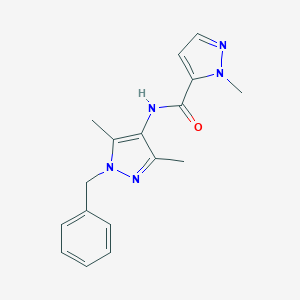
2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile, commonly known as TTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TTA is a naphthalene-based compound that has been found to exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In
Mécanisme D'action
The mechanism of action of TTA is complex and not fully understood. However, studies have shown that TTA can activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. TTA has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating the immune response and inflammation.
Biochemical and Physiological Effects
TTA has been found to have diverse biochemical and physiological effects. Studies have shown that TTA can improve glucose and lipid metabolism, reduce inflammation, and inhibit the growth of cancer cells. Additionally, TTA has been found to have neuroprotective properties, with studies showing that it can protect against oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TTA in lab experiments is its accessibility and relatively low cost. TTA is readily available and can be synthesized in large quantities, making it a viable option for scientific research. However, one limitation of using TTA in lab experiments is its potential toxicity. Studies have shown that TTA can be toxic at high doses, and caution should be taken when working with this compound.
Orientations Futures
There are several future directions for research on TTA. One potential area of interest is its potential applications in the treatment of neurodegenerative diseases. Studies have shown that TTA has neuroprotective properties, and further research could explore its potential as a treatment for conditions such as Alzheimer's and Parkinson's disease. Additionally, further research could explore the potential of TTA as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.
Conclusion
In conclusion, TTA is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of TTA has been optimized to increase the yield and purity of the compound, making it more accessible for scientific research. TTA has been extensively studied for its potential applications in anti-inflammatory, anti-cancer, and anti-diabetic properties. The mechanism of action of TTA is complex and not fully understood, but studies have shown that it can activate PPARγ and inhibit the activity of NF-κB. TTA has diverse biochemical and physiological effects, and further research could explore its potential applications in the treatment of neurodegenerative diseases and metabolic disorders.
Méthodes De Synthèse
The synthesis of TTA involves a multi-step process that includes the reaction of 4-chloro-1,3,5-trimethylpyrazole with 2,3-dichloro-1,4-naphthoquinone to form 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dichloro-1,4-naphthoquinone. This intermediate compound is then reacted with ammonia to form TTA. The synthesis of TTA has been optimized to increase the yield and purity of the compound, making it more accessible for scientific research.
Applications De Recherche Scientifique
TTA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its anti-inflammatory properties. Studies have shown that TTA can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. TTA has also been found to have anti-cancer properties, with studies showing that it can induce apoptosis and inhibit the growth of cancer cells. Additionally, TTA has been found to have anti-diabetic properties, with studies showing that it can improve glucose tolerance and insulin sensitivity in animal models.
Propriétés
Formule moléculaire |
C19H20N6 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-amino-4-(1,3,5-trimethylpyrazol-4-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C19H20N6/c1-11-16(12(2)25(3)24-11)17-14-7-5-4-6-13(14)15(8-20)18(23)19(17,9-21)10-22/h6,14,17H,4-5,7,23H2,1-3H3 |
Clé InChI |
PTYGVKYRDGUFHC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
SMILES canonique |
CC1=C(C(=NN1C)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280135.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B280139.png)
![1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea](/img/structure/B280140.png)

![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)

![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)
